1,1-Diphenylpropane-2-thiol
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Overview
Description
1,1-Diphenylpropane-2-thiol is an organic compound with the molecular formula C15H16S It is characterized by the presence of a thiol group (-SH) attached to a propane chain, which is further substituted with two phenyl groups at the first carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1-Diphenylpropane-2-thiol can be synthesized through several methods. One common approach involves the reaction of 1,1-diphenylpropane-2-one with hydrogen sulfide in the presence of a reducing agent. The reaction typically occurs under mild conditions, such as room temperature, and may require a catalyst to enhance the reaction rate.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to remove impurities and obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
1,1-Diphenylpropane-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: Reduction reactions can convert the thiol group to a sulfide.
Substitution: The thiol group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1,1-Diphenylpropane-2-thiol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s thiol group can interact with biological molecules, making it useful in studying protein interactions and enzyme mechanisms.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,1-diphenylpropane-2-thiol involves its thiol group, which can form covalent bonds with other molecules. This interaction can modify the activity of enzymes or proteins, leading to changes in biological pathways. The compound may target specific molecular sites, such as cysteine residues in proteins, to exert its effects.
Comparison with Similar Compounds
Similar Compounds
1,1-Diphenylethylene: Similar structure but with an ethylene group instead of a thiol.
1,1-Diphenylpropane: Lacks the thiol group, making it less reactive in certain chemical reactions.
Diphenylmethane: Contains only one phenyl group, resulting in different chemical properties.
Uniqueness
1,1-Diphenylpropane-2-thiol is unique due to the presence of the thiol group, which imparts distinct reactivity and potential applications compared to its analogs. The thiol group allows for specific interactions with biological molecules and participation in a variety of chemical reactions, making it a valuable compound in research and industry.
Properties
Molecular Formula |
C15H16S |
---|---|
Molecular Weight |
228.4 g/mol |
IUPAC Name |
1,1-diphenylpropane-2-thiol |
InChI |
InChI=1S/C15H16S/c1-12(16)15(13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-12,15-16H,1H3 |
InChI Key |
LMJJMBIZDAEUNS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C1=CC=CC=C1)C2=CC=CC=C2)S |
Origin of Product |
United States |
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